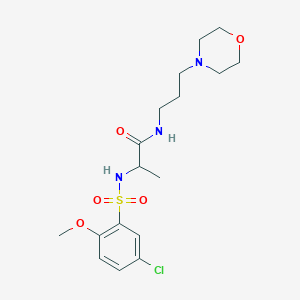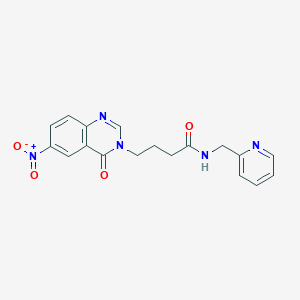![molecular formula C21H17F3N2O3S B11126725 11-(4-butoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11126725.png)
11-(4-butoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
- The core structure consists of a tricyclic system containing three fused rings.
- The compound contains a trifluoromethyl group (CF₃) and a butoxyphenyl group (C₄H₉OC₆H₄) attached to specific positions.
- The presence of sulfur (thia) and nitrogen atoms in the ring system contributes to its heterocyclic nature.
- Overall, it combines aromaticity, heteroatoms, and functional groups, making it intriguing for further study.
Preparation Methods
- Synthetic routes:
- One synthetic approach involves a three-component condensation reaction:
- Acetoacetic acid N-aryl (N,N-diethyl)amides react with salicylaldehyde and thiourea in ethanol (EtOH) using a sodium bisulfate catalyst.
- Reaction conditions:
- Ethanol as the solvent.
- Sodium bisulfate as the catalyst.
- One synthetic approach involves a three-component condensation reaction:
- Industrial production methods:
- While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point.
Chemical Reactions Analysis
- Types of reactions:
- Oxidation, reduction, and substitution reactions are relevant.
- Common reagents and conditions:
- Oxidation: Typically, oxidizing agents like KMnO₄ or H₂O₂.
- Reduction: Reducing agents such as NaBH₄ or LiAlH₄.
- Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
- Major products:
- These depend on the specific reaction and conditions but may involve ring-opening, functional group modifications, or cyclization.
Scientific Research Applications
- Chemistry:
- Exploring novel reactions and reactivity patterns.
- Studying aromaticity and heterocyclic systems.
- Biology and Medicine:
- Investigating potential pharmacological properties (e.g., anti-inflammatory, analgesic).
- Assessing toxicity and safety profiles.
- Industry:
- Developing new materials or catalysts based on its unique structure.
Mechanism of Action
- Molecular targets:
- Specific receptors, enzymes, or cellular pathways.
- Pathways involved:
- Further research is needed to elucidate this, but interactions with biological macromolecules likely play a role.
Comparison with Similar Compounds
- Uniqueness:
- Its combination of tricyclic structure, trifluoromethyl group, and heteroatoms sets it apart.
- Similar compounds:
4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol: .
4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol: .
8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: .
Properties
Molecular Formula |
C21H17F3N2O3S |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
11-(4-butoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
InChI |
InChI=1S/C21H17F3N2O3S/c1-2-3-8-29-12-6-4-11(5-7-12)14-9-13(21(22,23)24)17-18-19(30-20(17)25-14)15(27)10-16(28)26-18/h4-7,9-10H,2-3,8H2,1H3,(H2,26,27,28) |
InChI Key |
YVKZWTKDSUSRPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11126644.png)

![N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11126648.png)
![2-(4-Ethoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide](/img/structure/B11126654.png)
![N-benzyl-N-methyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B11126666.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11126670.png)
![(5Z)-5-(4-methylbenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11126674.png)
![Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B11126675.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B11126678.png)

![2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate](/img/structure/B11126702.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B11126713.png)

![N-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-2-pyrazinecarboxamide](/img/structure/B11126718.png)
